molecular formula C12H16F3N3O2 B1375499 tert-Butyl 2-(trifluoromethyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carboxylate CAS No. 733758-27-5

tert-Butyl 2-(trifluoromethyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carboxylate

Cat. No.: B1375499
CAS No.: 733758-27-5
M. Wt: 291.27 g/mol
InChI Key: APOBQALSVCWHDF-UHFFFAOYSA-N
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Description

Trifluoromethylpyridines are a class of compounds that have found extensive use in the pharmaceutical and agrochemical industries . They are known for their unique physicochemical properties, which are thought to be due to the combination of the unique characteristics of the fluorine atom and the pyridine moiety .


Chemical Reactions Analysis

Trifluoromethylpyridines are known to be involved in various reactions. For example, Pd complexes of trifluoromethylpyridines have demonstrated utility in various reactions including conjugated addition of boronic acids to enones, redox-relay Heck reactions, Heck–Matsuda arylation, arylboration, and several Heck-related cascade reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the trifluoromethyl group and the pyridine ring. Trifluoromethyl groups are known for their unique physicochemical properties, including their size, electronegativity, and lipophilicity .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis Techniques : One study described a two-step synthesis of 3-aryl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones using a one-pot tandem palladium-catalysed amination and intramolecular amidation of tert-butyl (2-chloropyridin-3-yl)carbamate with substituted primary anilines (Scott, 2006).
  • Crystal Structure Analysis : Another research focused on the crystal structure and Hirshfeld surface analysis of two imidazo[1,2-a]pyridine derivatives including N-tert-butyl derivatives (Dhanalakshmi et al., 2018).
  • Regioselectivity in Synthesis : A comparative study was conducted on the synthesis of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles, emphasizing the role of reaction media and regioselectivity (Martins et al., 2012).

Chemical Properties and Reactions

  • Fluorocarbon Derivatives : Research into the synthesis of fluorocarbon derivatives of nitrogen, including 2-(trifluoromethyl)imidazo[1,2-a]pyridines, highlights the reactivity and potential applications of these compounds (Banks & Thomson, 1984).
  • Palladium-Catalyzed Coupling Reactions : A study focused on the palladium-catalyzed coupling reactions of tert-butylcarbonyl 1,2,3,6-tetrahydro-4-[(trifluoromethyl)sulfonyloxy]pyridine-1-carboxylate with various substituted arylboronic acids (Wustrow & Wise, 1991).

Potential Applications

  • Vibrational Properties in Pharmaceutical Compounds : Another study designed and synthesized derivatives of imidazo[1,2-a]pyridine, analyzing their structure, vibrational properties, and theoretical calculations. These compounds are integral to various drug molecules (Chen et al., 2021).

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In general, the biological activities of trifluoromethylpyridines are thought to be due to the unique physicochemical properties of the fluorine atom and the pyridine moiety .

Properties

IUPAC Name

tert-butyl 2-(trifluoromethyl)-3,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3N3O2/c1-11(2,3)20-10(19)18-5-4-7-8(6-18)17-9(16-7)12(13,14)15/h4-6H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APOBQALSVCWHDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)NC(=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 2-(trifluoromethyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carboxylate
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tert-Butyl 2-(trifluoromethyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carboxylate
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tert-Butyl 2-(trifluoromethyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carboxylate
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tert-Butyl 2-(trifluoromethyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carboxylate
Reactant of Route 5
tert-Butyl 2-(trifluoromethyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carboxylate
Reactant of Route 6
Reactant of Route 6
tert-Butyl 2-(trifluoromethyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carboxylate

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